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molecular formula C14H15N B167373 Benzeneethanamine, N-phenyl- CAS No. 1739-00-0

Benzeneethanamine, N-phenyl-

Cat. No. B167373
M. Wt: 197.27 g/mol
InChI Key: REUFZACIJMPYOK-UHFFFAOYSA-N
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Patent
US05296493

Procedure details

A mixture of aniline (9.1 ml, 100 mmol), phenethylbromide 18.5 g, 100 mmol), potassiumcarbonate (13.8 g, 100 mmol) and 50 ml dimethylsulfoxide is stirred at ambient temperature for 72 hours, and is diluted with 200 ml water. The mixture is extracted three times with diethylether and the combined organic phases is washed with water and brine and dried over magnesium sulphate. The solution is concentrated in vacuo and the crude product is subjected to a vacuum distillation yielding the title compound as a colourless oil dest. 120°-128° C./0.7 mbar.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8](Br)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].CS(C)=O>O>[C:10]1([CH2:9][CH2:8][NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
18.5 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with diethylether
WASH
Type
WASH
Details
the combined organic phases is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the crude product is subjected to a vacuum distillation

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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